Chemical structure of Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
Chemical structure of Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride
An In-depth Technical Guide to the Chemical Structure and Properties of Dispiro[3.1.3(6).1(4)]decan-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride, a complex, non-planar small molecule of interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of its dispiro[3.3]heptane core imparts significant conformational rigidity, making it a valuable scaffold for exploring specific pharmacophores. This document details the molecule's structural elucidation, provides a plausible, step-by-step synthetic pathway based on established chemical principles, outlines expected analytical characterization data, and discusses its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds
In modern medicinal chemistry, moving beyond flat, two-dimensional molecules is critical for accessing novel biological targets and improving drug properties. Spiro-compounds, which contain at least two rings connected by a single common atom, offer a gateway to this chemical space.[1] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride represents a structurally compelling example of this class, featuring a compact and rigid framework derived from two fused cyclobutane rings. This guide serves as a foundational resource for understanding its chemical identity and potential as a building block in the development of novel therapeutics.
Chemical Identity and Structural Elucidation
The systematic name, Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride, describes a decane system composed of two cyclobutane rings spiro-fused to a central cyclobutane ring, with an amine functional group at position 2. The hydrochloride salt form enhances aqueous solubility and stability, a common strategy for amine-containing pharmaceuticals.[2]
Molecular Structure and Nomenclature
The core of the molecule is a dispiro[3.3]heptane system, which is then further bridged. The amine group is attached to one of the terminal cyclobutane rings. The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a projection based on analogous reactions and requires laboratory optimization.
Step 1: Synthesis of Diethyl dispiro[3.1.3.1]decane-dicarboxylate
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Causality: This step constructs the core carbon skeleton. The use of diethyl malonate sodium salt as a nucleophile to displace two leaving groups (like tosylates or bromides) on a pre-formed spiro[3.3]heptane system is a standard method for building such bridged structures. [3]* Protocol:
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Prepare diethyl malonate sodium salt by reacting sodium metal with diethyl malonate in an inert solvent like xylene.
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Add spiro[3.3]heptane-2,2-diyldimethanol bis(p-toluenesulfonate) (prepared from the corresponding diol) to the stirred reaction mixture. [3] 3. Heat the mixture under reflux for 16-20 hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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After cooling, quench the reaction with water. Separate the organic layer, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
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Purify the resulting crude diester by vacuum distillation.
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Step 2: Reduction to Dispiro[3.1.3.1]decane-diyldimethanol
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Causality: The ester functional groups are reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent chosen for its efficacy in converting esters to alcohols. The reaction is performed in an anhydrous ether solvent at low temperatures to control its high reactivity.
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Protocol:
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Add the diester from Step 1 dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether, maintaining the temperature at 0°C with an ice bath.
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Allow the mixture to warm to room temperature and stir for 6-8 hours.
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Cool the mixture again to 0°C and cautiously quench by the sequential addition of water, followed by 15% NaOH solution, and then more water.
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Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
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Combine the organic phases, dry over Na₂SO₄, and evaporate the solvent to yield the crude diol.
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Step 3: Conversion to Dispiro[3.1.3.1]decan-2-amine
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Causality: This is a multi-step conversion to introduce the amine functionality. A standard, reliable method involves converting one of the alcohol groups to a good leaving group (mesylate), substituting it with an azide nucleophile (a safe and effective source of nitrogen), and finally reducing the azide to the primary amine.
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Protocol:
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(Mesylation) React the diol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine in dichloromethane at 0°C.
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(Azide Substitution) React the resulting mesylate with sodium azide in a polar aprotic solvent like DMF at elevated temperature.
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(Reduction) Reduce the azide intermediate to the amine using a reducing agent such as H₂ gas with a Palladium on carbon (Pd/C) catalyst or LiAlH₄.
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Step 4: Formation of the Hydrochloride Salt
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Causality: The final free base, which may be an oil, is converted to a stable, solid, and more water-soluble hydrochloride salt. [2]This is a simple acid-base reaction.
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Protocol:
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Dissolve the purified amine from Step 3 in a minimal amount of a non-polar solvent like anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Trustworthiness: A Self-Validating Protocol
Each stage of this synthesis must be validated to ensure the correct intermediate has been formed before proceeding.
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In-Process Controls: Reaction progress should be monitored using TLC or GC-MS to confirm the consumption of starting material and the appearance of the product spot/peak.
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Intermediate Characterization: The structure of each isolated intermediate (diester, diol, azide, final amine) must be confirmed using a suite of analytical techniques, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify that the expected chemical transformation has occurred.
Analytical Characterization (Projected Data)
No public, peer-reviewed spectroscopic data for this specific molecule is available. However, based on its structure, a set of expected analytical data can be projected. This serves as a benchmark for researchers synthesizing this compound.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the various CH and CH₂ protons of the strained cyclobutane rings. A broad singlet for the -NH₃⁺ protons (variable, δ ~7.5-8.5 ppm in DMSO-d₆). |
| ¹³C NMR | Multiple signals in the aliphatic region (δ 20-60 ppm). Signals for the two spiro-carbons would be distinct quaternary carbons. The carbon atom bonded to the nitrogen (-CH-NH₃⁺) would appear further downfield (δ ~50-60 ppm). |
| Mass Spec (ESI+) | For the free amine (C₁₀H₁₇N), the molecular ion peak [M+H]⁺ would be observed at m/z = 152.2. Fragmentation would likely involve the loss of ammonia. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine salt (-NH₃⁺) in the range of 2800-3100 cm⁻¹ (broad). Aliphatic C-H stretching just below 3000 cm⁻¹. |
Applications in Research and Drug Development
While specific biological activities for Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride have not been reported, its structural features make it a highly attractive building block for drug discovery programs.
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Scaffold for Novel Pharmacophores: The rigid dispiro[3.3]heptane core serves as an excellent scaffold to which various functional groups can be appended. This rigidity helps in precisely positioning substituents to interact with biological targets, a key strategy in rational drug design. [1]* Bioisostere for Constrained Analogues: This molecule can be used to create conformationally restricted analogues of known bioactive molecules. For instance, it could serve as a constrained analogue of glutamic acid or other neurotransmitters if further functionalized. * Fragment-Based Drug Discovery: As a small, complex, and three-dimensional molecule, it is an ideal candidate for fragment-based screening libraries. Identifying weak-binding fragments with high "3D character" is a modern approach to finding novel starting points for drug development.
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Prodrug Development: The primary amine serves as a handle for creating prodrugs, which can improve a drug's delivery, extend its duration of action, or modify its side-effect profile. [4][5]
Conclusion
Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride is a molecule defined by its structural complexity and three-dimensional character. While detailed public information is limited, its identity is confirmed through commercial suppliers. Based on established chemical principles, a robust synthetic pathway can be proposed, allowing for its preparation and further study. The true value of this compound lies in its potential as a rigid, non-planar building block for the next generation of therapeutic agents, offering a distinct advantage over traditional flat aromatic scaffolds. This guide provides the foundational chemical knowledge necessary for researchers to begin exploring its utility in their respective fields.
References
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Chemspace. N-({dispiro[2.0.3⁴.1³]octan-6-yl}methyl)dispiro[3.1.3⁶.1⁴]decan-1-amine. [Link]
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PubChemLite. Dispiro[3.1.3^{6}.1^{4}]decan-2-ol. [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). [Link]
- Google Patents. US8969337B2 - Prodrugs of secondary amine compounds.
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PMC. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]
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RSC Publishing. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. [Link]
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ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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University of Wisconsin-Stout. CHAPTER 7 AMINES. [Link]
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